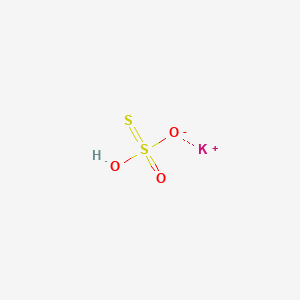
Thiosulfuric acid (H2S2O3), potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid (H2S2O3), potassium salt, also known as potassium thiosulfate, is an inorganic compound with the chemical formula K₂S₂O₃. It is a colorless or white crystalline solid that is highly soluble in water. This compound is known for its unique chemical properties and has various applications in different fields, including agriculture, photography, and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium thiosulfate can be synthesized through the reaction of potassium hydroxide (KOH) with elemental sulfur (S). The process involves the formation of potassium polysulfide, which is then converted to potassium thiosulfate. The reaction conditions typically include maintaining a temperature of around 80°C to ensure complete dissolution of sulfur .
Industrial Production Methods
In industrial settings, potassium thiosulfate is produced by reacting potassium hydroxide with thiosulfuric acid. The process begins with the reaction of sulfur dioxide (SO₂) and sulfur to create sulfur trioxide (SO₃), which is then dissolved in water to form thiosulfuric acid. This acid is subsequently reacted with potassium hydroxide to produce potassium thiosulfate .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a reducing agent and can react with oxidizing agents such as iodine and chlorine.
Common Reagents and Conditions
Oxidation: Potassium thiosulfate reacts with iodine (I₂) to form potassium tetrathionate (K₂S₄O₆) and potassium iodide (KI). The reaction is typically carried out in an aqueous solution.
Reduction: In the presence of strong oxidizing agents like chlorine (Cl₂), potassium thiosulfate is oxidized to potassium sulfate (K₂SO₄).
Substitution: Potassium thiosulfate can react with metal ions to form metal thiosulfate complexes
Major Products Formed
- Potassium tetrathionate (K₂S₄O₆)
- Potassium sulfate (K₂SO₄)
- Metal thiosulfate complexes
Wissenschaftliche Forschungsanwendungen
Potassium thiosulfate has a wide range of applications in scientific research:
- Chemistry : It is used as a reagent in various chemical reactions, including the synthesis of polyacrylonitrile nanoparticles and the pretreatment of graphite powder for the synthesis of graphene oxide .
- Biology : Potassium thiosulfate is used in the preparation of aqueous biphasic systems for the extraction of organic compounds .
- Medicine : It is used as a sulfur donor in the treatment of acute cyanide poisoning when administered sequentially with sodium nitrite .
- Industry : In agriculture, potassium thiosulfate is used as a specialty fertilizer due to its high potassium and sulfur content, which enhances crop growth and yield . It is also used as a photographic fixer in the field of photography .
Wirkmechanismus
The mechanism of action of potassium thiosulfate involves its ability to act as a reducing agent. In the treatment of cyanide poisoning, it reacts with cyanide to form thiocyanate, a less toxic compound that is excreted by the kidneys . In agriculture, its high potassium and sulfur content helps improve soil fertility and plant growth .
Vergleich Mit ähnlichen Verbindungen
Potassium thiosulfate is similar to other thiosulfate salts, such as sodium thiosulfate (Na₂S₂O₃) and ammonium thiosulfate ((NH₄)₂S₂O₃). it has unique properties that make it particularly useful in certain applications:
- Sodium thiosulfate : Commonly used in medical treatments and as a photographic fixer. It is also used in water treatment to dechlorinate water .
- Ammonium thiosulfate : Used primarily as a fertilizer in agriculture .
Potassium thiosulfate’s high solubility in water and its effectiveness as a fertilizer make it a preferred choice in agricultural applications .
Eigenschaften
CAS-Nummer |
10233-00-8 |
|---|---|
Molekularformel |
C29H32ClNO2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
potassium;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/K.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HMJCXVAXZCDOLV-UHFFFAOYSA-M |
SMILES |
OS(=O)(=S)[O-].[K+] |
Kanonische SMILES |
OS(=O)(=S)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















